[1,2,4]Triazolo[4,3-a]quinoxaline, 1,4-dimethyl-
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Overview
Description
1,4-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of 1,4-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline can be synthesized through various methods. One common approach involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction typically requires refluxing in a suitable solvent, such as dichloroethane, under controlled conditions.
Industrial Production Methods
Industrial production of 1,4-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .
Scientific Research Applications
1,4-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with molecular targets such as DNA and specific enzymes. This compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity . Additionally, it can inhibit enzymes like VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but may have different substituents.
[1,3,4]Oxadiazole: Another heterocyclic compound with antimicrobial activity.
Fluoroquinolones: Antibiotics that contain a quinoxaline moiety and exhibit broad-spectrum antibacterial activity.
Uniqueness
1,4-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C11H10N4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
1,4-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C11H10N4/c1-7-11-14-13-8(2)15(11)10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 |
InChI Key |
KJAJFDLSMZTGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=NN=C3C |
Origin of Product |
United States |
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